Pectolinarin
Overview
Description
Synthesis Analysis
The semi-synthesis of pectolinarin from scutellarin has been achieved through a three-step linear reaction sequence, yielding a 69.5% overall yield. This process involves carboxyl esterification, selective hydroxy protecting, and glycosidic bond hydrolyzation, leading to the chemical synthesis of pectolinarin by glycosylation of its aglycone, pectolinarigenin, with benzobromorutinose (Yan, Xie, Wang, & Li, 2019).
Molecular Structure Analysis
Pectolinarin's molecular structure includes a flavone core with glycosidic linkages, indicative of its classification within flavonoid glycosides. Its aglycone form, pectolinarigenin, demonstrates significant bioactivities that surpass those of pectolinarin itself in certain aspects, such as inhibiting melanogenesis more effectively (Lee et al., 2017).
Chemical Reactions and Properties
Pectolinarin undergoes various chemical reactions, including hydrolysis to produce its aglycone, pectolinarigenin, which shows different bioactivities. The conversion of pectolinarin to pectolinarigenin can be optimized through specific methods, such as microwave irradiation under acidic conditions, to increase the aglycone's yield for further biological applications (Lee et al., 2017).
Physical Properties Analysis
Pectolinarin's physical properties, including its solubility in various solvents and melting point, contribute to its application in medicinal and health-related fields. The compound's stability under different conditions is crucial for its extraction and use in natural product formulations.
Chemical Properties Analysis
The chemical properties of pectolinarin, such as its antioxidant, anti-inflammatory, and anti-cancer activities, are significant. Pectolinarin and pectolinarigenin have shown to possess radical scavenging abilities and to induce various biological effects including anti-inflammatory and anti-cancer activities through modulation of cellular pathways (Cheriet et al., 2020).
Scientific Research Applications
Neurodegenerative Diseases
- Field : Neuroscience
- Application : Pectolinarin has been studied for its protective effects against oxidative stress-induced cell damage in SH-SY5Y cells, which are often used as a model for studying neurodegenerative diseases such as Alzheimer’s disease .
- Methods : The study investigated the effects of Pectolinarin on hydroxyl and nitric oxide radicals in a concentration-dependent manner. It also examined the impact of Pectolinarin on cell viability, ROS production, and LDH release in the hydrogen peroxide (H2O2)-induced control group .
- Results : Pectolinarin significantly increased cell viability while reducing ROS production and LDH release. It also recovered protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of the oxidative stress, inflammation, and apoptosis pathways .
Bacterial Biofilm Formation
- Field : Microbiology
- Application : Pectolinarin has been found to inhibit bacterial biofilm formation, thereby reducing bacterial pathogenicity .
- Methods : The effect of Pectolinarin on the biofilm formation in various bacteria was studied in TSBg (tryptic soy broth supplemented with 1% glucose) .
- Results : Pectolinarin inhibited biofilm formation of several bacteria without inhibiting the bacterial growth. It also showed increased susceptibility of antibacterial activity with commercially available antibiotics .
Wound Healing
- Field : Dermatology
- Application : Pectolinarin has been used in a temperature-sensitive hydrogel for wound healing .
- Methods : The dressing released bioactive Pectolinarin, which facilitated endothelial cell proliferation, migration, and activation of vascular-related genes .
- Results : Pectolinarin exhibited significant antioxidant activity and reversed cell .
Antioxidant Activity
- Field : Biochemistry
- Application : Pectolinarin has been found to have significant antioxidant activity . It can scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner .
- Methods : The antioxidant activity of Pectolinarin was studied by investigating its effects on reactive oxygen species (ROS) that damage DNA and proteins in neuronal cells .
- Results : Pectolinarin significantly increased cell viability while reducing ROS production .
Anti-inflammatory Activity
- Field : Immunology
- Application : Pectolinarin has been found to have anti-inflammatory effects .
- Methods : The anti-inflammatory activity of Pectolinarin was studied by investigating its effects on various inflammatory markers .
- Results : Pectolinarin showed potent anti-inflammatory effects .
Antidiabetic Activity
- Field : Endocrinology
- Application : Pectolinarin has been found to have antidiabetic effects .
- Methods : The antidiabetic activity of Pectolinarin was studied by investigating its effects on various markers of diabetes .
- Results : Pectolinarin showed potent antidiabetic effects .
Liver and Kidney Injury
- Field : Hepatology and Nephrology
- Application : Pectolinarin has been found to alleviate lipopolysaccharide (LPS)-induced acute liver and kidney injury in mice .
- Methods : The in vivo bioassay combined histopathologic evaluation and biochemical analysis of liver glutamic oxaloacetic transaminase, serum creatinine and TNF-α .
- Results : Pectolinarin attenuated LPS-challenged liver and kidney stress through regulating the arachidonic acid metabolism and glutathione synthesis pathways .
Antitumor Activity
- Field : Oncology
- Application : Pectolinarin’s aglycone, pectolinarigenin, has shown potent antitumor activity especially against breast cancer .
- Methods : A series of structure–activity relationship studies have been conducted .
- Results : Pectolinarigenin has shown a potent antitumor activity especially against breast cancer .
Digestion and Urinary Disorders
- Field : Gastroenterology and Urology
- Application : Pectolinarin has been used for the internal treatment of digestion problems and urinary disorders .
- Methods : Pectolinarin was first isolated from Linaria vulgaris, a known medicinal Chinese herb used for the internal treatment of digestion problems and urinary disorders .
- Results : Some recent studies have shown that the clinical effects of C. japonicum are related to their high contents of flavonoids, including two main flavone O-glycosides, pectolinarin and linarin .
properties
IUPAC Name |
5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXQKCCELUKXOE-CBBZIXHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951590 | |
Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pectolinaroside | |
CAS RN |
28978-02-1 | |
Record name | Pectolinarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28978-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pectolinarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PECTOLINAROSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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